molecular formula C18H36KO2 B1260582 Potassium stearate CAS No. 593-29-3

Potassium stearate

Cat. No.: B1260582
CAS No.: 593-29-3
M. Wt: 323.6 g/mol
InChI Key: NCBSCJZMOPNGSI-UHFFFAOYSA-N
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Description

Potassium stearate is a metal-organic compound, a salt of potassium and stearic acid with the chemical formula C18H35KO2. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound appears as colorless crystals and is primarily used as an emulsifier in cosmetics and food products. It also serves as a cleansing ingredient and lubricant .

Biochemical Analysis

Biochemical Properties

Potassium stearate plays a significant role in biochemical reactions, particularly as an emulsifying agent. It interacts with various biomolecules, including enzymes and proteins, to stabilize emulsions. For instance, in the food industry, this compound helps stabilize emulsions in products like salad dressings and sauces . The compound’s interaction with proteins and enzymes is primarily through its fatty acid chain, which can form hydrophobic interactions, thereby stabilizing the structure of emulsions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane potential of cells due to its potassium ion component, which is crucial for maintaining cellular function . The compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The potassium ion component can interact with ion channels and transporters, influencing their activity and, consequently, cellular processes . Additionally, the stearate component can interact with lipid membranes, affecting membrane fluidity and function. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that this compound can degrade over time, particularly under conditions of high temperature and humidity . This degradation can impact its effectiveness as an emulsifying agent and its interactions with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and can effectively stabilize emulsions in food products . At high doses, this compound can cause adverse effects, including gastrointestinal disturbances and potential toxicity . These effects are likely due to the compound’s impact on cellular ion balance and membrane integrity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, which break down the stearate component into fatty acids and glycerol . These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, influencing overall metabolic flux and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The potassium ion component can be transported via potassium channels and transporters, while the stearate component can interact with lipid-binding proteins . These interactions influence the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to lipid membranes, where it affects membrane fluidity and function . Additionally, this compound can be directed to specific cellular compartments through targeting signals and post-translational modifications, influencing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium stearate can be prepared by saturating a hot alcoholic solution of stearic acid with alcoholic potassium hydroxide. The reaction involves the neutralization of stearic acid by potassium hydroxide, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by the saponification of stearic acid with potassium hydroxide. This process involves heating stearic acid with potassium hydroxide in an aqueous or alcoholic medium until the reaction is complete. The resulting mixture is then cooled, and the this compound is separated and purified .

Chemical Reactions Analysis

Types of Reactions: Potassium stearate undergoes various chemical reactions, including:

    Saponification: The reaction of this compound with water, resulting in the formation of stearic acid and potassium hydroxide.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form stearic acid and potassium hydroxide.

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Common Reagents and Conditions:

    Water: Used in hydrolysis and saponification reactions.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products Formed:

    Stearic Acid: Formed during hydrolysis and saponification.

    Potassium Hydroxide: Formed during hydrolysis and saponification.

Scientific Research Applications

Chemistry: Potassium stearate is used as a surfactant and emulsifier in various chemical formulations. It is also employed in the synthesis of other chemical compounds and materials .

Biology: In biological research, this compound is used to study the interactions between lipids and proteins. It is also used in the preparation of lipid-based drug delivery systems .

Medicine: this compound is used in the formulation of pharmaceutical products, particularly in topical creams and ointments, where it acts as an emulsifying agent .

Industry: In the industrial sector, this compound is used as a lubricant and release agent in the production of rubber and plastics. It is also used in the manufacture of cosmetics, personal care products, and food additives .

Comparison with Similar Compounds

    Sodium Stearate: Similar to potassium stearate but uses sodium instead of potassium. It is also used as a soap and emulsifier.

    Calcium Stearate: Another metallic soap, used as a lubricant and stabilizer in plastics and rubber.

    Magnesium Stearate: Commonly used as a lubricant in pharmaceutical tablet manufacturing.

Uniqueness of this compound: this compound is unique due to its specific solubility properties and its ability to form stable emulsions in both hot water and alcohol. Unlike sodium stearate, which is more commonly used in solid soaps, this compound is preferred in liquid soap formulations due to its higher solubility in water .

Properties

CAS No.

593-29-3

Molecular Formula

C18H36KO2

Molecular Weight

323.6 g/mol

IUPAC Name

potassium;octadecanoate

InChI

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

NCBSCJZMOPNGSI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[K]

593-29-3

physical_description

DryPowder;  Liquid

Synonyms

R 388
R-388
R-factor
R388

Origin of Product

United States

Synthesis routes and methods

Procedure details

44.8 grams of methyl stearate (0.75 moles/mole of sucrose to be used in Step B) is saponified by stirring at reflux in 200 ml methanol containing an equivalent amount of KOH (9.4 grams of 90% purity). The reaction is stirred at 60° C. for about an hour with heating until all methyl ester has been converted to soap as indicated by infrared analysis. The soap solution is used, as is, in the next reaction step.
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Potassium Stearate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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